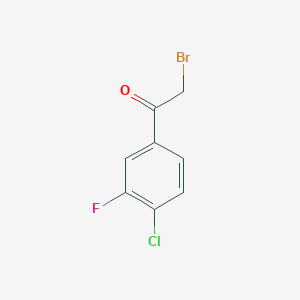

2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone

描述

2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (CAS No. 231297-62-4) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrClFO and a molecular weight of 251.48 g/mol . It is commonly used as a synthetic intermediate in pharmaceuticals and organic chemistry. The compound is stored under inert conditions at 2–8°C and poses significant hazards, including severe skin burns (H314) . Its reactivity stems from the electron-withdrawing bromo and halogenated aryl groups, making it a versatile electrophile in nucleophilic substitution reactions.

属性

IUPAC Name |

2-bromo-1-(4-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERMIWLAGUTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-chloro-3-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert atmosphere and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups.

Reduction: 1-(4-chloro-3-fluorophenyl)ethanol.

Oxidation: 4-chloro-3-fluorobenzoic acid.

科学研究应用

2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

作用机制

The mechanism of action of 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural analogs, focusing on substituent variations and their physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The presence of Cl and F at the 4- and 3-positions in the target compound enhances its electrophilicity compared to analogs with fewer EWGs (e.g., 4-hydroxyphenyl derivative) .

- Hydroxy-Substituted Analogs: Compounds like 2-bromo-1-(4-hydroxyphenyl)ethanone exhibit lower reactivity in nucleophilic substitutions due to the electron-donating -OH group but are valuable in drug synthesis .

Physicochemical Properties

- Solubility : The target compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its halogenated aryl group .

- Melting Points: Hydroxy-substituted analogs (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas methoxy derivatives (e.g., 3,4-dimethoxy analog) melt at ~116°C .

生物活性

2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone (CAS No. 231297-62-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 251.48 g/mol. Its structure includes a bromine atom, a chlorine atom, and a fluorine atom, which contribute to its reactivity and biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities primarily through its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression.

1. Anti-inflammatory Activity

A study focusing on the structure-activity relationship (SAR) of various analogues revealed that compounds similar to this compound demonstrate potent COX-2 inhibition, which is crucial for reducing inflammation in various models of disease . The inhibition of COX-2 can lead to decreased production of pro-inflammatory prostaglandins, thus alleviating symptoms associated with inflammatory diseases.

2. Anticancer Potential

The compound's ability to inhibit COX-2 also suggests potential anticancer properties. COX-2 is often upregulated in various cancers, including colorectal and breast cancers. Inhibition of this enzyme may reduce tumor growth and metastasis .

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

In a preclinical study involving animal models, compounds structurally related to this compound were tested for their efficacy in reducing tumor size. Results indicated that these compounds significantly inhibited tumor growth compared to controls, supporting their role as potential therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of COX enzymes. By blocking the activity of COX-2, the compound reduces the synthesis of inflammatory mediators such as prostaglandins. This action not only alleviates inflammation but may also inhibit pathways leading to cancer cell proliferation and survival .

常见问题

Q. What are the established synthetic routes for 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone, and how can reaction efficiency be optimized?

The compound is typically synthesized via bromination of a ketone precursor. For example, 1-(4-chloro-3-fluorophenyl)ethanone is treated with bromine in chloroform under controlled conditions, followed by neutralization with NaHCO₃, washing with sodium thiosulfate, and recrystallization (e.g., 85% yield achieved for a structurally similar brominated acetophenone derivative) . Optimization involves monitoring reaction time (30–60 min), stoichiometric control of bromine, and purification via ether recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (split by Cl/F substituents) and a carbonyl carbon peak near δ 190–195 ppm.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Br absorption at ~550–600 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks [M]⁺ should align with the molecular weight (e.g., ~267.94 g/mol for dichlorophenyl analogs) . Substituent effects (Cl, F, Br) must be accounted for during interpretation .

Q. How does the presence of multiple halogen substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing effects of Cl and F substituents activate the carbonyl group, enhancing electrophilicity. Bromine at the α-position facilitates nucleophilic displacement (e.g., in Suzuki couplings or Grignard reactions). Comparative studies show that trifluoromethyl or difluoro groups (as in analogs) further modulate reactivity by altering electron density .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing halogen bonding patterns?

Use programs like SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, monoclinic (P2₁/c) systems may require twinning corrections. Reference high-resolution data (e.g., Acta Crystallographica studies) and validate against simulated powder patterns .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Docking Simulations : Compare binding affinities with fluorinated or chlorinated analogs to identify key interactions (e.g., halogen bonding with catalytic residues).

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Structural Analogs : Use derivatives like 2-Bromo-1-(3,5-dichlorophenyl)ethanone (a fungicide precursor) to probe structure-activity relationships .

Q. How should researchers design in vivo studies to assess pharmacokinetics and toxicity?

- Solubility Optimization : Use co-solvents (e.g., PEG 400) to enhance bioavailability.

- Metabolic Stability : Monitor cytochrome P450 interactions via liver microsome assays.

- Dosing Regimens : Start with low doses (1–10 mg/kg) in rodent models, tracking plasma half-life and organ-specific accumulation. Refer to in vivo protocols for fluorinated acetophenone derivatives .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

- Control for Substituent Effects : Compare analogs (e.g., trifluoromethyl vs. chloro derivatives) to isolate electronic contributions .

- Validate Assay Conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Replicate with Orthogonal Methods : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。